molecular formula C16H18FN3O3 B2929835 4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1046673-98-6

4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2929835
CAS No.: 1046673-98-6
M. Wt: 319.336
InChI Key: LQWKFIUKXXTPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolo[3,4-d]pyrimidine-2,5-dione derivative characterized by a 3-fluorophenyl group at position 4, a 2-methoxyethyl substituent at position 6, and a methyl group at position 1. Its molecular formula is C₁₇H₁₈FN₃O₃, with a molecular weight of 355.35 g/mol. The 2-methoxyethyl chain introduces hydrophilicity, which may improve aqueous solubility compared to purely alkyl or aromatic substituents.

Properties

IUPAC Name

4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-19-12-9-20(6-7-23-2)15(21)13(12)14(18-16(19)22)10-4-3-5-11(17)8-10/h3-5,8,14H,6-7,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWKFIUKXXTPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC(=CC=C3)F)C(=O)N(C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrrolo[3,4-d]pyrimidine precursor, followed by the introduction of the fluorophenyl and methoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the methoxyethyl group can influence its solubility and bioavailability. The compound may act by inhibiting enzyme activity or modulating receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents at positions 4 and 6, which critically affect physicochemical properties and bioactivity. Below is a detailed comparison:

Substituent Variations at Position 4
Compound Name Position 4 Substituent Key Properties Reference
Target Compound 3-Fluorophenyl Electronegative F atom may enhance binding affinity; moderate hydrophobicity.
4-(2-Hydroxyphenyl) Derivative (4j) 2-Hydroxyphenyl Polar -OH group improves solubility; MP: ~220°C; FTIR confirms OH/NH groups.
4-(4-Hydroxyphenyl) Derivative 4-Hydroxyphenyl Increased polarity due to para-OH; safety protocols emphasize handling (P201/P202).
4-(2-Chlorophenyl) Derivative 2-Chlorophenyl Chlorine’s electron-withdrawing effect; lower MW (303.74 g/mol).
4-(4-(Methylthio)Phenyl) Derivative 4-(Methylthio)phenyl Thioether group introduces potential metabolic stability; MW: 387.45 g/mol.

Analysis :

  • The 3-fluorophenyl group in the target compound balances electronegativity and hydrophobicity, unlike the polar 2-hydroxyphenyl (4j) or 4-hydroxyphenyl derivatives .
Substituent Variations at Position 6
Compound Name Position 6 Substituent Key Properties Reference
Target Compound 2-Methoxyethyl Hydrophilic chain enhances solubility; molecular weight 355.35 g/mol.
6-Benzyl Derivative (Compound A) Benzyl Aromatic group increases lipophilicity; tested for anti-diabetic activity.
6-(2-Phenylethyl) Derivative (15) 2-Phenylethyl Bulky substituent; MP: 189–192°C; NMR confirms aromatic protons.
6-(Cyclohex-1-en-1-yl)ethyl Derivative Cyclohexenylethyl Hydrophobic cyclohexene ring; MW: 355.4 g/mol.
6-Allyl Derivative Allyl Unsaturated chain may increase reactivity; MW: 303.74 g/mol.

Analysis :

  • The 2-methoxyethyl group in the target compound offers a balance of hydrophilicity and flexibility, contrasting with the hydrophobic benzyl (Compound A) or cyclohexenylethyl groups .
  • Allyl and 2-phenylethyl substituents () introduce steric bulk, which may hinder molecular interactions compared to the linear methoxyethyl chain .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data
Target Compound 355.35 N/A Not reported in evidence.
4j (2-Hydroxyphenyl Derivative) ~355 (estimated) ~220 FTIR: 3640 (OH), 1680 (C=O)
Compound 15 (2-Phenylethyl Derivative) 397.39 189–192 ¹H NMR: δ 9.08 (s, NH), 10.90 (s, NH)
6-(Cyclohexenylethyl) Derivative 355.4 N/A Smiles: O=C1NC2=C(C(=O)N(CCC3=CCCCC3)...

Key Observations :

  • The target compound’s molecular weight aligns with cyclohexenylethyl and 4-(methylthio)phenyl derivatives .
  • Higher melting points (e.g., 220°C for 4j) correlate with polar substituents like -OH, whereas bulky groups (e.g., 2-phenylethyl) result in moderate MPs .

Biological Activity

4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolo[3,4-d]pyrimidine core, which is significant for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors while the methoxyethyl group can modulate solubility and bioavailability. This interaction can lead to inhibition of enzyme activity or modulation of receptor signaling pathways.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

  • Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation by targeting poly(ADP-ribose) polymerase (PARP) enzymes. For example, a related compound demonstrated an EC50 value of 0.3 nM against BRCA1 mutant cancer cells .
  • Anti-fibrotic Effects : Compounds with similar structures have been investigated for their anti-fibrotic properties. In vitro studies revealed significant inhibition of collagen expression in hepatic stellate cells .

Table 1: Summary of Biological Activities

Study FocusCompoundKey FindingsIC50/EC50 Values
Anticancer ActivityRelated CompoundInhibited PARP activityKi = 1.2 nM (PARP1)
Anti-fibrotic EffectsSimilar CompoundsReduced collagen expressionIC50 = 45.69 μM

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions starting from pyrrolo[3,4-d]pyrimidine precursors. The introduction of the fluorophenyl and methoxyethyl groups is achieved through nucleophilic substitution reactions under specific conditions using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclocondensation and functional group modifications. Key steps:
  • Cyclocondensation : React precursors (e.g., fluorophenyl-substituted amines with methoxyethyl ketones) under reflux with acid catalysts like HCl/EtOH .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Critical Parameters : Monitor reaction temperature (70–80°C) and stoichiometry to avoid byproducts like regioisomers.

Table 1 : Example Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1HCl/EtOH, 80°C, 12h6590
2NaBH4, THF, RT7895

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H/13C^{13}C NMR shifts for fluorophenyl (δ 7.2–7.5 ppm) and methoxyethyl (δ 3.3–3.5 ppm) groups. Compare with simulated spectra from computational tools like ACD/Labs .
  • X-ray Crystallography : Resolve the tetrahydro-pyrrolopyrimidine core geometry (e.g., boat conformation of the six-membered ring) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ at m/z 375.15) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Prioritize target-agnostic screens:
  • Kinase Inhibition : Use broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler™) at 10 µM to identify hits .
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with IC50_{50} calculations using GraphPad Prism .

Advanced Research Questions

Q. How can computational modeling predict binding modes to kinase targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target Selection : Focus on kinases with hydrophobic active sites (e.g., EGFR, ABL1) due to the compound’s fluorophenyl moiety .
  • Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC50_{50} values. Adjust force fields for solvation effects .

Q. What strategies resolve contradictions in activity data across cell lines?

  • Methodological Answer : Apply systematic variability analysis:
  • Dose-Response Curves : Generate IC50_{50} values in triplicate across 3+ cell lines. Use ANOVA to identify outliers .
  • Mechanistic Studies : Perform RNA-seq on resistant vs. sensitive lines to uncover pathway-specific resistance (e.g., MAPK upregulation) .
  • Metabolomics : Track compound stability in cell media via LC-MS to rule out degradation artifacts .

Q. How can reaction byproducts be minimized during scale-up synthesis?

  • Methodological Answer : Optimize using process analytical technology (PAT):
  • In-line FTIR : Monitor intermediate formation in real-time to adjust reagent flow rates .
  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) to identify robust conditions .

Table 2 : Byproduct Reduction via DoE (Pareto Chart)

FactorEffect Size (%)p-value
Temp450.001
Solvent300.005
Catalyst150.02

Q. What advanced techniques validate its mechanism of action in vivo?

  • Methodological Answer : Combine pharmacodynamic and imaging approaches:
  • PET Tracers : Synthesize 18F^{18}F-labeled analogs for biodistribution studies in murine xenografts .
  • Transcriptomics : Use CRISPR-Cas9 knockout models to confirm target dependency (e.g., EGFR-KO vs. WT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.